

Unraveling the Enigma of Antibacterial Agent 111: A Technical Deep Dive

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Compound of Interest		
Compound Name:	Antibacterial agent 111	
Cat. No.:	B12400349	Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

The emergence of multidrug-resistant bacteria constitutes a formidable threat to global health, necessitating an urgent and innovative approach to the discovery and development of novel antimicrobial agents. This technical guide delves into the core mechanism of action of a promising, albeit ambiguously identified, antibacterial agent—or rather, agents—referred to as "Antibacterial Agent 111." Initial investigations reveal that this designation is not unique, applying to at least two distinct and compelling compounds: a potent inhibitor of tyrosyl-tRNA synthetase, and a novel carbapenem antibiotic. This document will, therefore, address both entities to provide a comprehensive overview for the scientific community.

Section 1: Antibacterial Agent 111 (Compound 3) - A Tyrosyl-tRNA Synthetase Inhibitor

A significant lead in the investigation of "**Antibacterial Agent 111**" points to a molecule, also referred to as Compound 3, that exhibits potent antibacterial activity by targeting a crucial enzyme in bacterial protein synthesis: tyrosyl-tRNA synthetase.

Mechanism of Action

The primary mechanism of action for this antibacterial agent is its ability to firmly bind to tyrosyltRNA synthetase.[1][2] This enzyme is essential for the survival of bacteria as it catalyzes the attachment of the amino acid tyrosine to its corresponding transfer RNA (tRNA), a critical step in protein translation. By inhibiting this enzyme, "Antibacterial Agent 111 (Compound 3)"



effectively halts protein synthesis, leading to bacterial growth inhibition and, ultimately, cell death. This targeted approach offers a promising avenue for combating bacterial infections, particularly those caused by strains resistant to other classes of antibiotics.

Quantitative Data

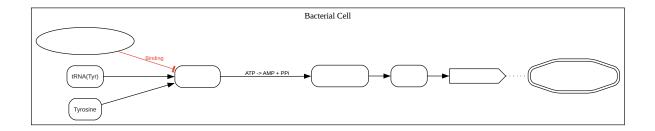
The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

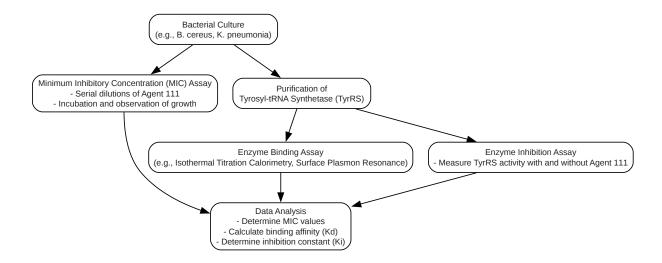
Bacterial Strain	Minimum Inhibitory Concentration (MIC)	
Bacillus cereus	3.90 μg/mL	
Klebsiella pneumonia	0.49 μg/mL	
Data sourced from MedChemExpress.[1][2]		

Signaling Pathway and Experimental Workflow

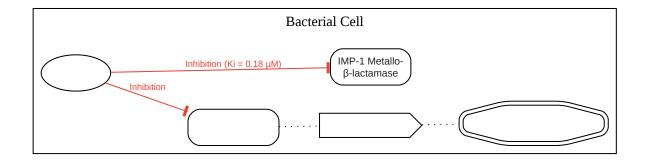
To visualize the mechanism of action and a generalized experimental workflow for determining it, the following diagrams are provided.

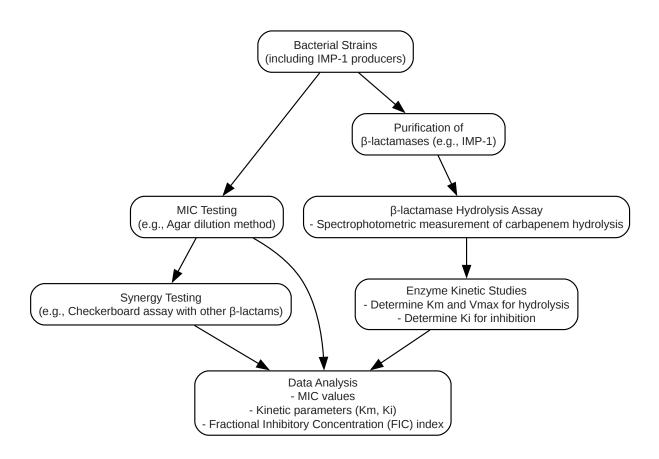












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References

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